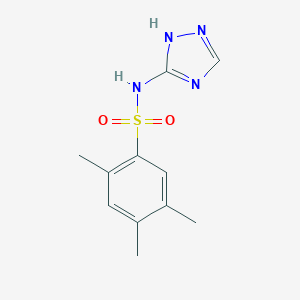

2,4,5-trimethyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,4,5-trimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2S/c1-7-4-9(3)10(5-8(7)2)18(16,17)15-11-12-6-13-14-11/h4-6H,1-3H3,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEISJWPOGGSTFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=NC=NN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101332982 | |

| Record name | 2,4,5-trimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101332982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49727817 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

873680-00-3 | |

| Record name | 2,4,5-trimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101332982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide typically involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 1H-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of 2,4,5-trimethylbenzenesulfonic acid.

Reduction: Formation of 2,4,5-trimethyl-N-(1H-1,2,4-triazol-3-yl)benzenamine.

Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Agricultural Applications

Herbicidal Activity

The compound is part of a class of N-(1,2,4-triazol-3-yl)arylcarboxamides which have been studied for their herbicidal properties. These compounds exhibit strong activity against unwanted vegetation, particularly at low application rates, while maintaining compatibility with crop plants. This makes them promising candidates for sustainable agricultural practices. Studies have shown that these compounds can effectively control a wide range of weeds without significant toxicity to non-target species .

Mechanism of Action

The herbicidal action is believed to be linked to the inhibition of specific metabolic pathways in target plants. The triazole moiety plays a crucial role in this mechanism by interfering with the synthesis of essential plant hormones or disrupting cellular processes critical for growth and development .

Pharmaceutical Applications

Antimalarial Properties

Research has indicated that derivatives of benzenesulfonamides containing the triazole ring exhibit significant antimalarial activity. A study synthesized a series of such compounds and evaluated their efficacy against malaria parasites. The results showed promising lead compounds that could serve as new antimalarial agents. The docking studies revealed that certain substitutions on the triazole ring enhanced binding affinity to the target enzyme involved in the parasite's survival .

Cytotoxicity Against Cancer Cells

Another significant application of 2,4,5-trimethyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide derivatives is in cancer therapy. Compounds derived from this structure have demonstrated cytotoxic effects on various human cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). These studies highlighted the ability of these compounds to induce apoptosis in cancer cells by activating caspase pathways and altering mitochondrial membrane potential .

Synthesis and Structural Variations

The synthesis of this compound typically involves multi-step organic reactions where various substituents can be introduced to optimize biological activity. The structural modifications are crucial for enhancing solubility and bioavailability while minimizing toxicity.

Table 1: Synthetic Routes and Yields

| Compound | Synthetic Route | Yield (%) |

|---|---|---|

| This compound | Reaction of benzenesulfonyl chloride with triazole derivatives | 50-70% |

| Antimalarial derivatives | Multi-step synthesis involving trifluoromethyl substitution | 50-62% |

| Anticancer derivatives | Reaction with aminoguanidines under acidic conditions | Below 100 μM IC50 |

Case Study 1: Herbicidal Efficacy

A field trial was conducted to evaluate the effectiveness of N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide derivatives against common agricultural weeds. The results indicated a significant reduction in weed biomass compared to untreated controls, demonstrating the compound's potential as an environmentally friendly herbicide.

Case Study 2: Antimalarial Development

In vitro studies on a series of synthesized triazole-based sulfonamides revealed that certain derivatives had IC50 values significantly lower than traditional antimalarial drugs. These findings suggest that they could be developed into effective treatments for malaria resistant to current therapies.

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes or receptors, leading to inhibition or modulation of their activity. The sulfonamide group can also interact with biological molecules, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of sulfonamide derivatives is highly dependent on substituent patterns on both the benzene and triazole rings. Below is a comparative analysis of key analogs:

Key Findings from Comparative Studies

- Substituent Position and Activity: Methyl groups on the benzene ring (e.g., 2,4,5-trimethyl vs. For instance, 2,4,6-trimethyl analogs (e.g., ) may exhibit reduced polar interactions compared to 2,4,5-trimethyl derivatives due to symmetric substitution.

- Triazole Modifications : Substitution at the triazole’s 5-position (e.g., CF₃ in or aromatic groups in ) enhances activity in specific contexts. The trifluoromethyl group in antimalarial derivatives improves PfDHPS inhibition via hydrophobic and electronic interactions .

- Anticancer Activity : Derivatives with bulkier triazole substituents (e.g., 4-MePhSO₂) show superior growth inhibition (IGP = 71%) against NCI-H522 lung cancer cells compared to methyl-substituted analogs (IGP = 46%) . This suggests that electron-withdrawing groups enhance anticancer potency.

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Methyl groups may confer resistance to oxidative metabolism compared to chloro or CF₃ substituents, which are prone to enzymatic degradation .

Biological Activity

2,4,5-trimethyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicine. This article explores its biological activity, synthesizing information from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a triazole ring and a benzenesulfonamide moiety , which are known for their diverse biological activities. The presence of the triazole ring is significant as it often contributes to antifungal and herbicidal properties.

Molecular Formula

- Molecular Formula : C₁₃H₁₅N₃O₂S

Structural Features

- Triazole Ring : Imparts antifungal properties.

- Benzenesulfonamide Group : Enhances solubility and biological activity.

Antifungal Activity

Research indicates that compounds containing the triazole moiety exhibit notable antifungal properties. For instance, derivatives of triazole have shown effectiveness against various fungi, including strains of Candida and Saccharomyces .

Case Study: Antifungal Testing

- Method : Compounds were tested against multiple fungal strains.

- Results : Significant inhibition was observed in several strains, suggesting that this compound may possess similar antifungal efficacy.

Herbicidal Activity

The compound is also noted for its herbicidal potential. According to patent literature, it has been formulated as an effective herbicide with low toxicity to non-target species .

Herbicide Efficacy

- Application Rates : Effective even at low application rates.

- Target Species : Broad-spectrum activity against various unwanted plants.

Cytotoxic Activity

Preliminary studies have indicated potential cytotoxic effects against cancer cell lines. In assays conducted on the NCI-60 panel of human tumor cell lines, moderate cytostatic activity was observed .

Cytotoxicity Results

| Compound | Cell Line | Inhibition Growth Percent (IGP) |

|---|---|---|

| This compound | MCF7 (Breast Cancer) | 23% |

| This compound | A549 (Lung Cancer) | 21% |

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the triazole ring interacts with specific enzymes or receptors within target organisms.

Antifungal Mechanism

Triazoles typically inhibit the enzyme lanosterol demethylase (CYP51), crucial for ergosterol synthesis in fungi. This inhibition leads to compromised cell membrane integrity and ultimately fungal cell death .

Anticancer Mechanism

The cytotoxic effects observed may result from interference with cancer cell proliferation pathways. Further studies are necessary to elucidate the specific interactions at the molecular level.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.